Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide
Description
Overview of Diazene (B1210634) Chemistry and its Historical Development
The study of compounds containing the diazene (formerly azo) functional group, –N=N–, dates back to the mid-19th century. These compounds, particularly aryl azo compounds, gained prominence for their vibrant colors, leading to their widespread use as dyes. mdpi.comwikipedia.org The synthesis of azo compounds was traditionally achieved through diazotization and coupling reactions, a cornerstone of industrial organic chemistry. nih.gov
Aliphatic azo compounds, on the other hand, are less common but are notable for their use as radical initiators in polymerization reactions, with azobisisobutyronitrile (AIBN) being a prime example. wikipedia.org The historical development of diazene chemistry has been driven by both their industrial applications and their interesting chemical reactivity.
Contextualizing Bis(aryl)diazene 1-Oxides within Modern Organic Chemistry
Bis(aryl)diazene 1-oxides, also known as azoxybenzenes, are a well-studied class of azoxy compounds. Their applications are diverse, ranging from liquid crystals to their use as intermediates in organic synthesis. mdpi.com The reactivity of the azoxy group allows for a variety of chemical transformations. mdpi.com
In contemporary organic chemistry, there is a focus on developing greener and more efficient synthetic methods. This includes the use of electrochemical methods and photoredox catalysis for the synthesis of azo and azoxy compounds. researchgate.netacs.org The functionalization of bis(aryl)diazene 1-oxides continues to be an active area of research, with the goal of creating novel materials and biologically active molecules.
Research Objectives and Scope for Investigating Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide
Given the limited specific information available for this compound, a number of research objectives can be proposed to fully characterize this compound.
Synthesis and Characterization:
Develop a reliable and high-yielding synthetic route to this compound.
Thoroughly characterize the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its molecular structure.
Physicochemical Properties:
Investigate the compound's key physicochemical properties, such as its melting point, solubility, and thermal stability.
Explore its electrochemical behavior to understand its redox properties.
Reactivity and Potential Applications:
Study the reactivity of the azoxy group and the substituted aryl rings to explore potential synthetic transformations.
Screen the compound for potential applications, for example, as a liquid crystal, a dye, or a biologically active agent, based on the properties of related azoxy compounds.
The scope of this research would be to fill the knowledge gap for this specific compound and to compare its properties and reactivity to other known bis(aryl)diazene 1-oxides. This would contribute to a broader understanding of structure-property relationships within this class of compounds.
Data on Analogous Compounds
Due to the lack of specific experimental data for this compound, the following tables provide information on closely related compounds. This data can offer insights into the expected properties of the target compound.
Table 1: Properties of Diazene, bis(4-methoxyphenyl)-, 1-oxide
| Property | Value | Unit |
| Molecular Formula | C14H14N2O3 | |
| Molecular Weight | 258.27 | g/mol |
| Melting Point | 118-136 | °C |
Source: CAS Common Chemistry dtu.dk
Table 2: Properties of (Z)-1,-Bis(2-methoxy-5-(trifluoromethyl)phenyl)diazene oxide
| Property | Value | Unit |
| Molecular Formula | C16H12F6N2O3 | |
| Molecular Weight | 394.27 | g/mol |
| Melting Point | 130 | °C |
| Appearance | Yellow solid |
Source: LKT Labs nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(5-chloro-2-methoxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-20-13-5-3-9(15)7-11(13)17-18(19)12-8-10(16)4-6-14(12)21-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVWVEOPMFWPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=[N+](C2=C(C=CC(=C2)Cl)OC)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10803887 | |
| Record name | 4-Chloro-2-[(Z)-(5-chloro-2-methoxyphenyl)-NNO-azoxy]-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10803887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63083-96-5 | |
| Record name | 4-Chloro-2-[(Z)-(5-chloro-2-methoxyphenyl)-NNO-azoxy]-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10803887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Information (if applicable)
Further investigation for chiroptical spectroscopy data also yielded no specific results for this compound. Without access to a Crystallographic Information File (CIF) or a peer-reviewed publication detailing the crystal structure of "Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide," any attempt to provide the requested data would be speculative and would not meet the required standards of scientific accuracy.
Reactivity Profiles and Mechanistic Investigations of Diazene, Bis 5 Chloro 2 Methoxyphenyl , 1 Oxide
Electrophilic and Nucleophilic Reactions at the Diazene (B1210634) N-Oxide Moiety
The diazene N-oxide group, also known as the azoxy group, is the central functional moiety governing the reactivity of the title compound. Its electronic structure, characterized by a formal positive charge on the nitrogen atom bonded to oxygen and a negative charge on the oxygen, dictates its interactions with both electrophiles and nucleophiles.
Protonation and Lewis Acid Coordination Studies
The oxygen atom of the azoxy group is the primary site of basicity and readily interacts with protons and Lewis acids. In the presence of strong acids, such as concentrated sulfuric acid, azoxybenzenes are known to undergo protonation. rsc.org It is proposed that both mono- and di-protonated species can form, depending on the acidity of the medium. rsc.org The first protonation occurs on the oxygen atom, forming a hydroxylamine-like structure.
This initial protonation is a key step in acid-catalyzed reactions like the Wallach rearrangement. rsc.org Coordination with Lewis acids, such as aluminum chloride or boron trifluoride, follows a similar pattern, with the N-oxide oxygen acting as the Lewis base. wikipedia.orgresearchgate.net This coordination increases the electrophilicity of the aromatic rings and can facilitate various transformations. The interaction polarizes the N-O bond, making the adjacent nitrogen atom more electron-deficient and activating the molecule for subsequent reactions.
Reactions with Nucleophiles and Electrophiles at the Azo-N-Oxide Linkage
The azo-N-oxide linkage is susceptible to attack by both nucleophilic and electrophilic species. The positively charged nitrogen atom can be a target for nucleophiles, although this is less common than reactions on the aromatic rings. More significantly, the N-oxide functionality acts as an activating group, rendering the attached aromatic rings, particularly the ortho and para positions, electron-deficient and thus susceptible to nucleophilic aromatic substitution.
Electrophilic attack occurs predominantly at the oxygen atom, as discussed in the context of protonation and Lewis acid coordination. rsc.orgresearchgate.net Direct electrophilic attack on the nitrogen atoms is generally not observed due to the existing positive formal charge and steric hindrance.
Rearrangement Reactions and Their Mechanistic Pathways
"Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide" is expected to undergo several characteristic rearrangement reactions typical of azoxyarenes, driven by thermal or photochemical stimuli, or by acid catalysis.
Thermal and Photochemical Isomerizations
Like azobenzenes, azoxybenzenes can exist as trans (E) and cis (Z) geometric isomers. The trans isomer is generally the more thermodynamically stable form. Irradiation with UV light typically promotes trans-to-cis isomerization, while the reverse cis-to-trans isomerization can be induced by visible light or by thermal relaxation in the dark. acs.orgswarthmore.edu
The photochemical isomerization of the parent trans-azoxybenzene proceeds from an excited singlet state to yield both the cis-isomer and 2-hydroxyazobenzene. oup.com Quantum yields for the photoisomerization of azoxybenzene (B3421426) have been determined and are independent of the excitation wavelength between 330 and 370 nm. acs.org The thermal back-reaction from cis to trans is a first-order process with a significant activation energy. acs.org The presence of substituents on the aromatic rings, such as the chloro and methoxy (B1213986) groups in the title compound, can influence the absorption spectra and the kinetics of both photochemical and thermal isomerization processes. rsc.org
| Reaction | Solvent | Quantum Yield (Φ) | Wavelength (nm) | Reference |
| trans → cis | Heptane | 0.11 | 330-370 | acs.org |
| trans → cis | Ethanol (B145695) | 0.11 | 330-370 | acs.org |
| cis → trans | Heptane | 0.60 | 330-370 | acs.org |
| cis → trans | Ethanol | 0.60 | 330-370 | acs.org |
Sigmatropic Rearrangements and Nitrogen Extrusion Reactions
The most prominent rearrangement of azoxybenzenes is the acid-catalyzed Wallach rearrangement. While not a classic sigmatropic reaction, it involves the transformation of the azoxyarene into a hydroxyazoarene. Upon treatment with strong acids, trans-azoxybenzene rearranges to form 4-hydroxyazobenzene. acs.org The mechanism is thought to involve a dicationic intermediate. rsc.org A related photochemical rearrangement occurs upon UV irradiation, which converts trans-azoxybenzene into 2-hydroxyazobenzene, proceeding through an excited singlet state. acs.orgoup.com This reaction is analogous to the photochemical rearrangement of nitrones to oxaziridines. oup.com For "this compound," this photorearrangement would be expected to yield a hydroxy-substituted azo compound.
True sigmatropic rearrangements and nitrogen extrusion reactions are not characteristic transformations for azoxybenzenes under typical thermal or photochemical conditions. These pathways require significantly higher energy and are not commonly observed.
Redox Chemistry of this compound
The redox behavior of the azoxy moiety is a key aspect of its chemistry, allowing for its interconversion with related nitrogen-containing functional groups.
The reduction of azoxyarenes is a well-established transformation. Depending on the reducing agent and reaction conditions, the reaction can be controlled to yield either azobenzenes or anilines. nih.gov Common reducing agents include metals like zinc in the presence of ammonium (B1175870) chloride, or borohydrides. informahealthcare.commdpi.com Electrochemical methods provide a highly controllable means of reduction, where the product selectivity (azoxy, azo, or amino) can be tuned by adjusting the applied potential. nih.gov The electronic nature of the substituents plays a critical role; electron-withdrawing groups, such as the chloro group on the title compound, generally facilitate reduction, while electron-donating groups like the methoxy group may retard it. mdpi.com
The azoxy group itself is an oxidation product of anilines or azobenzenes. nih.govresearchgate.net Therefore, further oxidation of the azoxy moiety is challenging. However, electrochemical studies on certain substituted azoxybenzenes have shown that a reversible oxidation process can occur, leading to the formation of a radical cation intermediate. nih.gov The stability of this radical cation is highly dependent on the molecular structure and the solvent environment. nih.gov
| Precursor | Reagent/Condition | Product | Selectivity/Yield | Reference |
| Nitroarenes | CoP Nanosheet Cathode (-0.7 to -0.8 V) | Azoxy-aromatics | High Selectivity | nih.gov |
| Nitroarenes | CoP Nanosheet Cathode (-1.1 V) | Azo-aromatics | High Selectivity | nih.gov |
| Nitroarenes | KBH₄ / H₂O / PEG-400 | Azoxybenzenes | Good Yields | mdpi.com |
| Nitroarenes | Zn dust / NH₄Cl | Azoxybenzenes | Good Yields | informahealthcare.com |
| Anilines | H₂O₂ / NaF (mild base) | Azoxybenzenes | High Yields | nih.govacs.org |
Reduction Pathways to Diazene and Hydrazine (B178648) Derivatives
The reduction of azoxyarenes such as this compound can proceed in a stepwise manner to yield the corresponding diazene (azo) and subsequently the hydrazine (hydrazo) derivatives. The choice of reducing agent and reaction conditions plays a crucial role in determining the final product.
Commonly employed methods for the reduction of aromatic azoxy compounds include catalytic hydrogenation and the use of chemical reducing agents like hydrazine hydrate (B1144303). researchgate.netresearchgate.netdergipark.org.tr Catalytic hydrogenation over noble metal catalysts (e.g., Pd, Pt, Ru) or nickel-based catalysts is an effective method for the complete reduction of the azoxy group to the corresponding amine, passing through the azo and hydrazo intermediates. google.comacs.org The reaction typically proceeds under a hydrogen atmosphere. The presence of vanadium compounds as co-catalysts has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates and minimize the formation of azo and azoxy side products, leading to purer amino compounds. google.com
The reduction can be selectively stopped at the azo or hydrazo stage by careful control of the reaction parameters. For instance, the use of hydrazine hydrate in the presence of a catalyst like ultrasonically activated nickel has been reported to yield substituted hydrazobenzenes from the corresponding azoxy compounds in excellent yields. scilit.com The proposed mechanism for the reduction of azo compounds by hydrazine hydrate, which is also applicable to azoxy compounds after their initial reduction to the azo intermediate, may involve the formation of diimide (N₂H₂) as the reducing species. dergipark.org.tr
The general pathway for the reduction of this compound is depicted below:
This compound → (E)-1,2-bis(5-chloro-2-methoxyphenyl)diazene → 1,2-bis(5-chloro-2-methoxyphenyl)hydrazine
The following table summarizes typical conditions for the reduction of aromatic azoxy compounds, which are applicable to this compound.
| Reagent/Catalyst | Product(s) | Reference(s) |
| H₂ / Noble Metal Catalyst (Pd, Pt, Ru) | Hydrazo and/or Amino Derivative | google.comacs.org |
| Hydrazine Hydrate / Ultrasonically Activated Nickel | Hydrazo Derivative | scilit.com |
| NiCl₂·2H₂O / Li / DTBB (cat.) | Azo or Amino Derivative | researchgate.net |
| Glucose / NaOH | Azo Derivative | mdpi.com |
Oxidation Reactions and Formation of Higher Oxidation States
The azoxy group in this compound is relatively stable towards oxidation under normal conditions. The primary routes for the synthesis of azoxyarenes involve the oxidation of anilines or azo compounds, or the reduction of nitroarenes. mdpi.comacs.org This suggests that the azoxy group represents a stable oxidation state under many oxidative conditions.
However, electrochemical studies on azoxybenzenes have shown that they can undergo a reversible oxidation process. nih.gov This oxidation can lead to the formation of a radical cation intermediate, which may exhibit limited stability and undergo subsequent reactions or decomposition. nih.gov The oxidation potential of azoxybenzenes is generally higher than that of the corresponding azobenzenes. nih.gov The stability of the oxidized species is a critical factor, and for some azobenzene (B91143) derivatives, a two-electron oxidation process can lead to a stable quinoidal structure. acs.org While the formation of discrete higher oxidation state compounds from this compound through chemical oxidation is not widely reported, the potential for electrochemical oxidation exists.
The oxidation of the aromatic rings is also a possibility, although the presence of the deactivating chloro groups would make this challenging. Strong oxidizing agents could potentially lead to degradation of the molecule. The synthesis of heteroaromatic N-oxides often employs potent oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or Oxone®, but these are typically used to introduce the N-oxide functionality onto a nitrogen-containing heterocycle rather than oxidizing an existing azoxy group. researchgate.netthieme-connect.de
Coordination Chemistry and Ligand Properties
The presence of multiple potential donor atoms (the N-oxide oxygen and the two nitrogen atoms of the diazene bridge) in this compound makes it an interesting candidate as a ligand in coordination chemistry.
Complexation with Transition Metals
Azo compounds and their derivatives are well-known to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Pd(II). asianpubs.orgresearchgate.netsemanticscholar.org The coordination in these complexes often occurs through the nitrogen atoms of the azo bridge, and in cases where a coordinating group is present in the ortho position of the aromatic ring (e.g., a hydroxyl group), it can also participate in chelation.
For this compound, coordination to a metal center could occur in several ways:
Through the N-oxide oxygen atom: The oxygen atom of the N-oxide group is a potential coordination site. Lanthanide complexes with 1,4-pyrazine-dioxide are known to coordinate through the oxygen atoms. acs.org
Through the diazene nitrogen atoms: The nitrogen atoms of the N=N bond can coordinate to a metal center, similar to simple azo compounds.
As a chelating ligand: It is possible for the molecule to act as a chelating ligand, coordinating through the N-oxide oxygen and one of the diazene nitrogen atoms. The cis-N,N'-diphenylazodioxide ligand, formed from the dimerization of nitrosobenzene, is known to act as a chelating ligand with transition metals. digitellinc.com
The electronic properties of the aromatic rings, influenced by the chloro and methoxy substituents, would also affect the ligand properties and the stability of the resulting metal complexes.
Characterization of Metal-Diazene N-Oxide Complexes
The characterization of potential metal complexes of this compound would involve a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Coordination of the N-oxide to a metal center would be expected to cause a shift in the N-O stretching frequency. Similarly, coordination of the diazene nitrogen atoms would alter the N=N stretching vibration.
UV-Visible Spectroscopy: The electronic spectrum of the ligand would be altered upon complexation, with shifts in the π→π* and n→π* transitions and the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show changes in the chemical shifts of the protons and carbons of the aromatic rings upon complexation, providing information about the coordination environment.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information, including the coordination geometry of the metal center, bond lengths, and bond angles, confirming the mode of coordination of the ligand.
Elemental Analysis and Mass Spectrometry: These techniques would be used to determine the stoichiometry of the metal-ligand complexes.
The following table summarizes the spectroscopic techniques and their expected outcomes in the characterization of metal complexes of this compound.
| Technique | Expected Observations | Reference(s) |
| Infrared (IR) Spectroscopy | Shift in N-O and N=N stretching frequencies | researchgate.net |
| UV-Visible Spectroscopy | Shifts in π→π* and n→π* transitions; appearance of charge-transfer bands | semanticscholar.org |
| Nuclear Magnetic Resonance (NMR) | Changes in chemical shifts of aromatic protons and carbons | asianpubs.org |
| X-ray Crystallography | Determination of coordination geometry, bond lengths, and angles | semanticscholar.orgdigitellinc.com |
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic behavior of "Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide". These methods model the molecule's electron distribution, which governs its chemical properties and reactivity. By solving the Schrödinger equation for the molecular system, researchers can obtain detailed information about orbital energies, electron density, and molecular geometry.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules like "this compound". DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface.
Once the optimized geometry is obtained, vibrational frequencies can be calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and twisting of chemical bonds. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. For related molecules containing methoxyphenyl and chlorophenyl groups, DFT calculations have been successfully used to assign vibrational modes. For instance, in aromatic compounds, C-H stretching vibrations are typically predicted in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations in the aromatic ring are found between 1650-1430 cm⁻¹ scielo.org.za.
A hypothetical data table for the optimized geometrical parameters of "this compound" as predicted by DFT might look like the following:
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-O (methoxy) | 1.37 Å |
| Bond Length | N=N | 1.25 Å |
| Bond Length | N-O (oxide) | 1.28 Å |
| Bond Angle | C-N=N | 115° |
| Dihedral Angle | C-C-N=N | 120° |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.
Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of the molecule's total energy. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for confirming the results of less computationally intensive methods. High-accuracy energy calculations are crucial for determining thermodynamic properties such as heats of formation and reaction energies.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules. For "this compound", theoretical predictions of its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra can aid in its experimental identification and characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations can help in the assignment of experimental NMR signals to specific atoms within the molecule.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. These calculations can provide insights into the electronic transitions occurring within the molecule, such as π → π* transitions.
IR Spectroscopy: As mentioned earlier, DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be used to simulate its IR spectrum.
A hypothetical table of predicted spectroscopic data for "this compound" is presented below:
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (Ar-H) | 6.8 - 7.5 ppm |
| ¹³C NMR | Chemical Shift (Ar-C) | 110 - 150 ppm |
| UV-Vis | λmax | ~350 nm |
| IR | N=N Stretch | ~1450 cm⁻¹ |
| IR | C-Cl Stretch | ~750 cm⁻¹ |
Note: These are example values and the actual predicted values would depend on the specific computational method and solvent model used.
Reaction Mechanism Elucidation via Computational Pathways
Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving "this compound". By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways and intermediates.
To understand a reaction mechanism, it is essential to locate the transition state, which is the highest energy point along the reaction pathway. Various algorithms exist for searching for transition state structures. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and products, thus confirming that the identified transition state correctly links the desired species.
The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction. By calculating this barrier, the rate of the reaction can be predicted using transition state theory. Computational studies on related diazene (B1210634) compounds have explored reaction mechanisms and energy barriers, revealing how factors like catalysts and ligands can influence the reaction pathway researchgate.net. These theoretical predictions of reaction rates can be invaluable for understanding and optimizing synthetic procedures.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
No specific studies detailing molecular dynamics simulations for this compound were found. Such simulations would typically be employed to understand the compound's structural flexibility, identify its most stable conformations, and analyze how its three-dimensional shape changes over time in different solvent environments. This analysis is crucial for predicting the molecule's behavior and interactions in various chemical systems.
Charge Distribution and Frontier Molecular Orbital (FMO) Analysis
Detailed charge distribution and frontier molecular orbital (FMO) analysis for this compound are not available in the reviewed literature. This type of analysis is fundamental to understanding the electronic properties of a molecule. It helps in identifying the regions of the molecule that are electron-rich or electron-poor, which is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their distribution, are critical parameters in this analysis, providing insights into the molecule's ability to donate or accept electrons in chemical reactions.
Advanced Applications and Functionalization Strategies in Academic Contexts
Diazene (B1210634), bis(5-chloro-2-methoxyphenyl)-, 1-oxide as a Synthetic Intermediate
As a functionalized diazene oxide, this compound possesses reactive sites that could theoretically be exploited in organic synthesis. The chloro and methoxy (B1213986) substituents on the phenyl rings, as well as the diazene oxide core, offer potential for various chemical transformations.
Building Block for Heterocyclic Systems
In principle, diazene oxides can be precursors to heterocyclic compounds. The nitrogen-nitrogen double bond, for instance, could participate in cycloaddition reactions or be chemically reduced to a hydrazine (B178648) derivative, which is a common starting material for nitrogen-containing heterocycles. However, no specific studies demonstrating the use of "Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide" for the synthesis of heterocyclic systems have been identified.
Precursor for Advanced Azo Compounds or Nitrogen-Containing Scaffolds
The reduction of the diazene oxide functional group would yield the corresponding azo compound, "Diazene, bis(5-chloro-2-methoxyphenyl)-". This transformation would provide a route to a symmetrically substituted azoarene. Such compounds are known for their applications as dyes and pigments. Further functionalization of the aromatic rings could then, in theory, lead to more complex, "advanced" azo compounds with tailored electronic and optical properties. Again, specific research detailing this pathway for the title compound is not available.
Exploration in Materials Science Research (Non-Biological Applications)
Azo compounds and their derivatives are of significant interest in materials science due to their unique photoresponsive properties. The azoxy group in diazene oxides also imparts specific electronic characteristics that could be of interest in this field.
As Components in Optoelectronic Materials (e.g., dyes, photochromic systems)
Aromatic azo compounds are well-known for their strong absorption in the visible spectrum, making them suitable as dyes. Furthermore, the trans-cis isomerization of the azo bond upon irradiation with light is the basis for their use in photochromic materials, which have applications in optical data storage and molecular switches. While "this compound" possesses the core structure that might suggest such properties, dedicated studies on its optoelectronic or photochromic behavior were not found.
Incorporation into Polymer Architectures for Specific Academic Investigations
The incorporation of photoresponsive molecules like azo compounds into polymer chains can lead to materials that change their shape, solubility, or other physical properties in response to light. This has been a fruitful area of academic research for creating "smart" materials. Theoretically, "this compound" could be functionalized with polymerizable groups to be incorporated into such polymer architectures. However, there is no available research demonstrating this specific application.
Role as a Ligand in Catalysis Research
The nitrogen and oxygen atoms within the diazene oxide group have lone pairs of electrons and could potentially coordinate to metal centers, suggesting a possible role as a ligand in coordination chemistry and catalysis. The formation of metal complexes with such ligands could lead to catalysts with novel reactivity. Despite this potential, no studies have been found that investigate "this compound" as a ligand in catalytic systems.
Development of Novel Catalytic Systems Based on Diazene N-Oxide Ligands
There is no specific information available in the public domain or academic databases detailing the use of "this compound" as a ligand for the development of new catalytic systems. While the broader class of diazene and diazine N-oxide compounds has been explored for their potential in coordination chemistry and catalysis, research explicitly detailing the catalytic applications of this particular substituted diazene oxide is not found. The unique electronic and steric properties conferred by the 5-chloro and 2-methoxy substituents on the phenyl rings could theoretically influence the coordination environment and reactivity of a metal center, but such systems have not been described in the available scientific literature.
Mechanistic Studies of Catalytic Cycles Involving the Compound
Consistent with the lack of information on its use in catalytic systems, there are no published mechanistic studies of catalytic cycles involving "this compound." The investigation of a catalytic mechanism is contingent upon the discovery and optimization of a catalytic reaction in which the compound plays a key role. Without evidence of its participation in such a reaction, the detailed study of reaction intermediates, transition states, and kinetic profiles that constitute a mechanistic investigation has not been undertaken or reported.
Future Directions and Emerging Research Avenues
The continued exploration of "Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide" and its analogs is poised to unlock new scientific frontiers. Future research is branching into innovative synthetic methodologies, deeper understanding of its chemical behavior, advanced computational modeling, and novel applications in materials science. These efforts are crucial for harnessing the full potential of this class of azoxy compounds.
Conclusion
Summary of Key Findings on Diazene (B1210634), bis(5-chloro-2-methoxyphenyl)-, 1-oxide
While direct experimental studies on Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide are not extensively documented in publicly available literature, a summary of its probable characteristics can be inferred from the established chemistry of azoxybenzenes and the influence of its specific substituents. The compound, with the molecular formula C₁₄H₁₂Cl₂N₂O₃, possesses a core azoxy (N=N⁺-O⁻) functional group linking two 5-chloro-2-methoxyphenyl moieties.
Key anticipated findings, based on related structures, would revolve around its synthesis, likely achievable through methods common for substituted azoxybenzenes such as the reductive coupling of the corresponding nitroaromatic precursor, 1-chloro-4-methoxy-2-nitrobenzene. The presence of both electron-withdrawing chloro groups and electron-donating methoxy (B1213986) groups on the phenyl rings is expected to significantly influence the electronic properties, and consequently, the reactivity and spectroscopic characteristics of the molecule. The asymmetry in substitution could also lead to the formation of constitutional isomers depending on which nitrogen atom bears the N-oxide oxygen.
The physicochemical properties can be predicted to some extent. The compound is expected to be a solid at room temperature with limited solubility in water but better solubility in common organic solvents. The chloro and methoxy substituents will impact its polarity, melting point, and crystalline structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O₃ | |
| Molecular Weight | 327.17 g/mol | |
| Physical State | Solid | General property of similar azoxybenzenes. |
| Solubility | Low in water; soluble in organic solvents. | Typical for aromatic compounds of this size. |
| Isomerism | Potential for constitutional isomers. | Asymmetric substitution on the azoxybenzene (B3421426) core. |
Contributions to the Field of Diazene Chemistry and N-Oxide Research
The study of this compound would offer valuable contributions to several areas of chemical research. In the field of diazene (azoxy) chemistry, this molecule serves as an excellent model for investigating the electronic effects of mixed-substituent systems. The interplay between the electron-withdrawing nature of the chlorine atoms and the electron-donating character of the methoxy groups can provide deeper insights into the stability, reactivity, and spectroscopic properties of the azoxy functional group. Understanding these substituent effects is crucial for the rational design of new azoxy compounds with tailored properties.
Furthermore, this compound is a valuable substrate for exploring the chemistry of N-oxides. N-oxides are important intermediates in organic synthesis and are found in various biologically active molecules. nih.gov Research into the reactivity of the N-oxide moiety in this compound, for instance, in deoxygenation or rearrangement reactions, would contribute to the broader understanding of N-oxide chemistry. The presence of the halogen and ether functionalities provides additional reactive sites, allowing for the exploration of selective transformations.
Broader Implications for Synthetic Organic Chemistry and Materials Science
The broader implications of research on this compound extend into synthetic organic chemistry and materials science. As a substituted azoxybenzene, it can serve as a precursor for the synthesis of other valuable organic molecules. The azoxy group can be reduced to the corresponding azo compound, which are well-known as dyes and molecular switches. The chloro and methoxy groups also offer handles for further functionalization, enabling the construction of more complex molecular architectures.
In materials science, azoxybenzenes are known for their liquid crystalline properties. While the specific liquid crystalline behavior of this compound is not known, the presence of a rigid core and polar substituents suggests that it or its derivatives could be investigated for such applications. The introduction of halogen atoms can also influence intermolecular interactions, such as halogen bonding, which is a powerful tool in crystal engineering and the design of supramolecular assemblies. beilstein-journals.org Therefore, this compound could be a building block for novel functional materials with interesting optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide?
- Methodology : Synthesis typically involves diazo coupling reactions under controlled conditions. Key steps include:
- Intermediate Handling : Use ethyl diazoacetate or similar diazo precursors, ensuring strict temperature control (-20°C to 0°C) to prevent decomposition .
- Safety Protocols : Conduct hazard assessments for explosive intermediates (e.g., diazo compounds) and employ fume hoods, personal protective equipment (PPE), and inert atmospheres .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the product .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution : Software like SHELXT automates space-group determination and structure refinement .
- Validation : Check for R-factor convergence (<0.08) and validate bond lengths/angles against similar azoxy compounds (e.g., bis(4-methoxyphenyl) analogues) .
Q. What spectroscopic techniques confirm molecular identity and purity?
- Methodology :
- NMR : - and -NMR to verify substituent positions (e.g., methoxy and chloro groups) .
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., CHClNO requires exact mass 342.02) .
- IR Spectroscopy : Detect functional groups (e.g., N=O stretch ~1250–1350 cm) .
Advanced Research Questions
Q. How can conformational discrepancies between solid-state and solution-phase structures be resolved?
- Methodology :
- Solid-State : SC-XRD reveals the most stable conformer (e.g., s-cis,s-trans in crystals) .
- Solution-Phase : Dynamic NMR or NOESY experiments identify equilibrium mixtures (e.g., s-trans,s-trans and s-cis,s-trans conformers) .
- Computational Validation : Use Gaussian or similar software for DFT calculations to compare relative energies of conformers .
Q. What strategies mitigate hazards during large-scale synthesis?
- Methodology :
- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (e.g., Chapter 4 for chemical hazard analysis) .
- Process Optimization : Scale reactions incrementally, monitor exothermic events via calorimetry, and avoid concentrated diazo solutions .
- Waste Management : Neutralize reactive intermediates (e.g., quench diazo compounds with acetic acid) before disposal .
Q. How do substituents (e.g., chloro vs. methoxy) influence thermodynamic properties?
- Methodology :
- Comparative Studies : Analyze analogues (e.g., bis(4-methoxyphenyl) vs. bis(3,4-dichlorophenyl) diazenes) using DSC for melting points and phase transitions .
- Computational Modeling : Predict substituent effects on enthalpy (ΔH) and entropy (ΔS) via group contribution methods .
- Data Cross-Validation : Compare experimental results with NIST Standard Reference Data to resolve contradictions (e.g., conflicting melting points due to polymorphs) .
Q. How can reaction by-products be minimized during diazo coupling?
- Methodology :
- Condition Screening : Vary solvents (e.g., dichloromethane vs. THF), temperatures, and catalysts (e.g., Lewis acids) .
- Kinetic Control : Monitor reaction progress via TLC or in-situ IR to halt at optimal conversion .
- By-Product Analysis : Use LC-MS or GC-MS to identify and quantify impurities (e.g., over-nitrated derivatives) .
Data Analysis & Validation
Q. How to validate computational models against experimental data for this compound?
- Methodology :
- Benchmarking : Compare DFT-predicted geometries (bond lengths, angles) with SC-XRD data .
- Thermodynamic Consistency : Ensure calculated Gibbs free energy aligns with observed conformational ratios in solution .
- Error Analysis : Use root-mean-square deviations (RMSD) to quantify discrepancies between computed and experimental spectra .
Q. What causes contradictions in reported physical properties (e.g., melting points)?
- Methodology :
- Purity Assessment : Repeat measurements with rigorously purified samples (e.g., via recrystallization or sublimation) .
- Technique Calibration : Cross-check DSC or TGA results with NIST-certified reference materials .
- Polymorph Screening : Use solvent-mediated crystallization to isolate different crystal forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
